An In-depth Technical Guide to 2-Bromo-3-chloro-6-methylpyridine (CAS No. 1211582-97-6): A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-Bromo-3-chloro-6-methylpyridine (CAS No. 1211582-97-6): A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, substituted pyridines represent a privileged scaffold, present in a multitude of approved drugs and clinical candidates. This technical guide provides an in-depth exploration of 2-Bromo-3-chloro-6-methylpyridine (CAS No. 1211582-97-6), a versatile intermediate whose unique substitution pattern offers a gateway to a diverse range of complex molecular architectures, particularly in the realm of kinase inhibitors.
This guide will delve into the essential physicochemical properties, synthesis, and reactivity of 2-Bromo-3-chloro-6-methylpyridine. We will explore its strategic application in drug discovery, with a focus on its role as a precursor to potent kinase inhibitors. Detailed, field-proven experimental protocols and mechanistic insights are provided to empower researchers to effectively utilize this valuable chemical entity in their synthetic endeavors.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a reagent is the foundation of its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 1211582-97-6 | [PubChem][1] |
| Molecular Formula | C₆H₅BrClN | [PubChem][1] |
| Molecular Weight | 206.47 g/mol | [PubChem][1] |
| IUPAC Name | 2-bromo-3-chloro-6-methylpyridine | [PubChem][1] |
| SMILES | CC1=NC(=C(C=C1)Cl)Br | [PubChem][1] |
| Appearance | White to light yellow powder or solid | [Various Suppliers] |
Safety and Handling:
2-Bromo-3-chloro-6-methylpyridine is associated with the following GHS hazard classifications[1]:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of 2-Bromo-3-chloro-6-methylpyridine
The synthesis of 2-Bromo-3-chloro-6-methylpyridine is most strategically achieved through a Sandmeyer-type reaction, starting from the corresponding aminopyridine precursor, 2-amino-3-chloro-6-methylpyridine. This approach leverages the well-established transformation of an amino group into a bromo group via a diazonium salt intermediate.
Caption: Synthetic route to 2-Bromo-3-chloro-6-methylpyridine.
Detailed Experimental Protocol: Synthesis of 2-Bromo-3-chloro-6-methylpyridine
This protocol is based on established Sandmeyer reaction procedures for heterocyclic amines[2][3].
Materials:
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2-amino-3-chloro-6-methylpyridine
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Hydrobromic acid (48% aqueous solution)
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Sodium nitrite (NaNO₂)
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Copper(I) bromide (CuBr)
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Ice
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Sodium hydroxide (NaOH) solution
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Dichloromethane (DCM) or Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Thermometer
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Separatory funnel
Procedure:
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Diazotization:
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In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-3-chloro-6-methylpyridine (1.0 eq) in 48% hydrobromic acid.
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Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via a dropping funnel, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
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Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
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Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the nitrogen evolution ceases.
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Work-up and Purification:
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Neutralize the reaction mixture by the slow addition of a saturated sodium hydroxide solution until the pH is basic.
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Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 2-Bromo-3-chloro-6-methylpyridine.
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Causality Behind Experimental Choices:
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Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for the successful formation and stability of the diazonium intermediate.
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Copper(I) Bromide Catalyst: CuBr acts as a catalyst in the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution of the diazonium group with a bromide ion.
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Acidic Conditions: The initial diazotization is carried out in a strong acid (HBr) to generate nitrous acid in situ from sodium nitrite and to keep the aminopyridine protonated and soluble.
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of 2-Bromo-3-chloro-6-methylpyridine lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position, while retaining the chlorine atom at the 3-position for subsequent transformations or as a key pharmacophoric element.
